Phosphoramidon sodium

Description

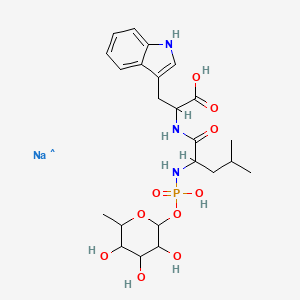

Phosphoramidon sodium is a competitive inhibitor of zinc-dependent metalloproteases, including neprilysin (NEP), endothelin-converting enzyme (ECE), thermolysin, and ZMPSTE24 . Structurally, it contains a phosphorylated N-terminal leucine residue, a tryptophan side chain, and a rhamnose sugar moiety, which collectively contribute to its binding specificity . Phosphoramidon exhibits broad-spectrum inhibitory activity by exploiting the conserved catalytic motifs of gluzincin metalloproteases, such as the "NAYY" motif in ECE-1 and the hydrophobic S1′ pocket in thermolysin . Its applications span biochemical assays (e.g., inhibiting endothelin-1 synthesis) and pharmacological studies (e.g., modulating neuropeptide degradation) .

Properties

Molecular Formula |

C23H34N3NaO10P |

|---|---|

Molecular Weight |

566.5 g/mol |

InChI |

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34); |

InChI Key |

KITONROGOABYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Phosphoramidon sodium can be synthesized through various methods. One common synthetic route involves the use of phosphorus halides, phosphates, phosphorus hydrogen, and azides as substrates . The reaction conditions typically include specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

Phosphoramidon sodium is synthesized through phosphoramidate formation pathways. Key methods include:

Modified Atherton–Todd Reaction

This salt elimination method involves reacting H-phosphonates ((RO)₂P(O)H) with amines in the presence of a base. For this compound, the reaction employs:

-

Reactants : Diethyl H-phosphonate and N-[(6-deoxy-α-L-mannopyranosyl)oxy]-L-leucyl-L-tryptophan

-

Conditions : Air as a radical initiator, room temperature, and DBU (1,8-diazabicycloundec-7-ene) as a base .

Iodine-Mediated Oxidative Cross-Coupling

This method avoids toxic halogenating agents (e.g., CCl₄) by using iodine (I₂) as a catalyst:

-

Reactants : H-phosphonates + amines/sulfoximines

Enzyme Inhibition Mechanisms

This compound acts as a competitive inhibitor by binding to the active sites of metalloproteases:

Neprilysin (NEP) Inhibition

-

Mechanism : The phosphoramidate group chelates zinc ions in NEP’s catalytic site, blocking substrate access .

-

Effect : Reduces amyloid-β (Aβ) peptide degradation, increasing Aβ levels in rodent models (IC₅₀ = 0.1–1 µM) .

Endothelin-Converting Enzyme (ECE) Inhibition

-

Mechanism : Binds to ECE’s zinc-containing domain, preventing endothelin-1 precursor cleavage .

-

Effect : Suppresses vasoconstriction pathways in vascular tissues (IC₅₀ = 2–5 µM) .

Biochemical Stability and Degradation

This compound undergoes hydrolysis under specific conditions:

-

pH Sensitivity : Stable at pH 6–8 but degrades rapidly in acidic (pH < 4) or alkaline (pH > 9) environments .

-

Thermal Stability : Decomposes above 40°C, necessitating storage at −20°C .

Structural Interactions

The compound’s structure facilitates enzyme binding:

Scientific Research Applications

Phosphoramidon sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Phosphoramidon sodium exerts its effects by inhibiting specific enzymes. It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can affect various molecular targets and pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Insights

- ZMPSTE24 Inhibition : Phosphoramidon binds ZMPSTE24 with an RMSD of 3.85 Å, reflecting lower potency compared to thermolysin due to substitution of Phe130 (thermolysin) with Leu438 (ZMPSTE24) in the S1′ pocket .

- Clinical Relevance : Co-administration with radiopeptides (e.g., [¹¹¹In]In-DOTA-MG11) enhances tumor uptake by inhibiting NEP-mediated degradation .

Q & A

Q. Basic Research Focus

- Use a logarithmic concentration range (1 pM–1 µM) to capture full dose-response curves, as seen in ECE-2 inhibition studies .

- Normalize data to untreated controls and fit curves using non-linear regression (e.g., Hill equation) to calculate IC50 values .

- Replicate experiments ≥3 times to account for inter-assay variability and report mean ± SEM .

What in vitro and in vivo model systems are optimal for studying this compound's effects?

Q. Basic Research Focus

- In vitro : Cell lines expressing target metalloproteases (e.g., HEK293 cells transfected with ECE-2) .

- In vivo : Rodent models for studying endothelin regulation in cardiovascular or neurodegenerative diseases, with tissue-specific enzyme activity measurements post-inhibitor administration .

How can conflicting data on this compound's inhibition efficacy across enzyme isoforms be resolved?

Advanced Research Focus

Discrepancies (e.g., higher IC50 for ECE-2 vs. other metalloproteases) arise from structural variations in enzyme active sites. To address this:

- Perform homology modeling to compare binding pockets of isoforms and identify residue-specific interactions .

- Use site-directed mutagenesis (e.g., mutating Glu123 in ECE-2) to test inhibitor-enzyme affinity changes .

- Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What strategies mitigate cross-reactivity when using this compound in complex biological systems?

Advanced Research Focus

Phosphoramidon may inhibit non-target metalloproteases (e.g., neprilysin). To confirm specificity:

- Screen against enzyme panels (e.g., ADAM family proteases) using high-throughput assays .

- Combine with gene knockout models (e.g., CRISPR-Cas9) to isolate target enzyme contributions .

- Employ competitive inhibitors (e.g., thiorphan for neprilysin) to differentiate pathway-specific effects .

How can researchers optimize this compound delivery in pharmacokinetic studies?

Q. Advanced Research Focus

- Use HPLC or LC-MS to measure plasma/tissue concentrations post-administration, noting rapid clearance due to hydrophilicity .

- Formulate with nanocarriers (e.g., liposomes) to enhance blood-brain barrier penetration in neurostudies .

- Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq) of protease-related pathways .

What statistical approaches ensure reproducibility in this compound experiments?

Q. Basic Research Focus

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Use power analysis to determine sample sizes that achieve ≥80% statistical power .

- Archive raw data and analysis scripts in FAIR-compliant repositories (e.g., Zenodo) to enable replication .

How does this compound's stability impact experimental outcomes?

Q. Basic Research Focus

- Store lyophilized powder at -20°C in desiccated conditions ; reconstitute in PBS (pH 7.4) immediately before use .

- Avoid freeze-thaw cycles and verify activity via control assays after long-term storage .

What novel applications of this compound are emerging in structural biology?

Q. Advanced Research Focus

- Cryo-EM studies to visualize inhibitor-enzyme complexes at near-atomic resolution .

- Molecular dynamics simulations to predict binding kinetics under physiological conditions .

How should researchers address contradictory findings in this compound's role in amyloid-beta degradation?

Advanced Research Focus

Conflicting data (e.g., microglial Aβ clearance vs. no effect in neuronal models) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.